molecular formula C19H21N3O5S2 B2541490 N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide CAS No. 941950-75-0

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide

Cat. No.: B2541490
CAS No.: 941950-75-0
M. Wt: 435.51
InChI Key: HBQWMTZMRBQYSZ-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

The compound N-(3,4-dimethoxyphenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide is part of a broader class of chemicals that have been synthesized for various research purposes, including the study of their chemical properties, synthesis methods, and potential applications in materials science and pharmaceutical research. For instance, the synthesis of related thiadiazole derivatives has been explored to understand their structural and chemical properties, providing insights into their potential applications (Yu et al., 2014). Similar work has been done on the synthesis of related quinazolinone and benzothiazinone compounds, which are structurally similar and may share some chemical properties with the compound (Townsend & Jackson, 2003).

Antitumor Activity

Compounds related to this compound have been evaluated for their potential antitumor activity. For example, derivatives of benzothiazole have been synthesized and screened against human tumor cell lines, demonstrating considerable anticancer activity against certain cancer types (Yurttaş et al., 2015). This suggests that compounds with similar structures could be of interest in the development of new anticancer agents.

Antimicrobial and Antifungal Properties

Research has also been conducted on the antimicrobial and antifungal properties of compounds within the same chemical family. For instance, formazans derived from related thiadiazole compounds have shown moderate activity against bacterial and fungal strains, indicating the potential for similar compounds to serve as leads in the development of new antimicrobial agents (Sah et al., 2014).

Molecular Docking and Drug Design

Further research into compounds related to this compound involves molecular docking and drug design studies. These studies aim to understand how these compounds interact with biological targets at the molecular level, which is crucial for the design of more effective drugs. For instance, novel quinazolinone analogues have been evaluated for their antitumor activity and studied using molecular docking, highlighting the importance of structure-activity relationships in drug development (Al-Suwaidan et al., 2016).

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[(4-ethyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-4-22-14-7-5-6-8-17(14)29(24,25)21-19(22)28-12-18(23)20-13-9-10-15(26-2)16(11-13)27-3/h5-11H,4,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQWMTZMRBQYSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.